molecular formula C30H46O9 B1205246 Emicymarin

Emicymarin

Cat. No.: B1205246
M. Wt: 550.7 g/mol
InChI Key: MABTYQWWFMMYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emicymarin (CID 10575) is a natural compound identified for its ability to enhance apolipoprotein A-I (ApoA-I) transcription in HepG2 cells. It belongs to the cardiac glycoside class and shares structural similarities with cymarin, another cardiac glycoside. This compound’s molecular formula is C₃₀H₄₆O₉, with a complex structure featuring a steroidal core, a sugar moiety, and a furanone ring .

This compound’s pharmacological significance lies in its 77% increase in ApoA-I transcription at concentrations of 18–45 μM, outperforming many structurally related compounds . This effect is linked to its interaction with bromodomain-containing protein 4 (BRD4), a epigenetic regulator implicated in lipid metabolism .

Properties

Molecular Formula

C30H46O9

Molecular Weight

550.7 g/mol

IUPAC Name

3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H46O9/c1-16-23(32)25(36-4)24(33)26(38-16)39-18-5-9-27(2)20-6-10-28(3)19(17-13-22(31)37-15-17)8-12-30(28,35)21(20)7-11-29(27,34)14-18/h13,16,18-21,23-26,32-35H,5-12,14-15H2,1-4H3

InChI Key

MABTYQWWFMMYTE-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC)O

Synonyms

emicymarin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Emicymarin typically involves the glycosylation of periplogenin with a suitable sugar donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosylation process. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from natural sources, particularly plants belonging to the Apocynaceae family. The extraction process includes solvent extraction followed by chromatographic purification to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Emicymarin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized glycosides, reduced glycosides, and substituted glycosides, each with varying degrees of biological activity .

Scientific Research Applications

Emicymarin has a wide range of scientific research applications:

Mechanism of Action

Emicymarin exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium ion concentrations through the sodium-calcium exchanger. The resulting increase in intracellular calcium enhances cardiac contractility, making this compound a potent cardiotonic agent .

Comparison with Similar Compounds

Cymarin

  • Structural Similarity : Emicymarin is a direct structural analog of cymarin, sharing a steroidal backbone and sugar moiety.
  • Functional Comparison: Cymarin increases ApoA-I transcription by 37% at 50 μM , whereas this compound achieves a 77% increase at 18–45 μM . The enhanced efficacy of this compound may arise from differences in its furanone ring or sugar group, which could improve target binding .

Eriodictyol

  • Structural Similarity: Eriodictyol is a flavonoid analog of hesperetin, with a hydroxyl group substitution enhancing its bioactivity.
  • This compound’s 77% efficacy highlights the advantage of steroidal glycosides over flavonoids in ApoA-I modulation .

Equilenin

  • Structural Similarity : A steroid derivative with a planar aromatic ring system.
  • Functional Comparison :
    • Equilenin increases ApoA-I transcription by 140% at 10 μM but only 27% at 0.6 μM, indicating dose-dependent effects .
    • This compound’s activity is more concentration-efficient, achieving near-maximal effects at 45 μM .

Comparison with Functionally Similar Compounds

9(S)-HOTrE

  • Functional Similarity : Both compounds enhance ApoA-I via BRD4 inhibition.
  • This compound’s higher efficacy (77%) and structural stability make it a more viable candidate .

RVX208 (BET Inhibitor)

  • Functional Similarity : RVX208, a synthetic BET inhibitor, shows dose-dependent ApoA-I increases.
  • Key Differences: RVX208 requires nanomolar concentrations but has off-target effects on PPARα . this compound’s natural origin and specificity for BRD4 reduce toxicity risks .

Data Table: Comparative Analysis of Key Compounds

Compound Class Effective Concentration ApoA-I Increase Key Structural Features Source
This compound Cardiac Glycoside 18–45 μM 77% Steroid core, furanone, sugar moiety
Cymarin Cardiac Glycoside 50 μM 37% Similar to this compound, lacks furanone
Eriodictyol Flavonoid 50 μM 35% Hydroxyl-substituted flavanone
Equilenin Steroid 0.6–10 μM 27–140% Aromatic steroid ring
9(S)-HOTrE Fatty Acid Deriv. 170 nM 35% Epoxy group, unsaturated chain

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emicymarin
Reactant of Route 2
Emicymarin

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